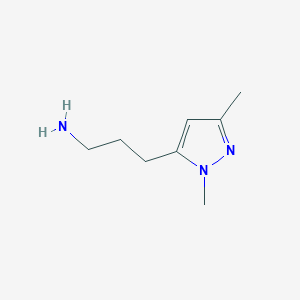

3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-amine

Description

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-(2,5-dimethylpyrazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C8H15N3/c1-7-6-8(4-3-5-9)11(2)10-7/h6H,3-5,9H2,1-2H3 |

InChI Key |

CUXIARYMAOMURR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CCCN)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-dimethyl-1H-pyrazole Core

A key intermediate in the synthesis is 1,3-dimethyl-1H-pyrazole-5-ethyl formate, which can be prepared via a multi-step reaction starting from diethyl oxalate, ethanol, sodium ethoxide, acetone, and methylhydrazine. The method is described in a Chinese patent (CN112279812A), which outlines the following:

- Step 1: Mixing ethanol, sodium ethoxide, and diethyl oxalate; slowly adding acetone while maintaining the temperature below 15 °C; reacting for 24 hours to form an intermediate.

- Step 2: The intermediate is reacted with dimethylformamide (DMF) and methylhydrazine at 5-15 °C, then heated to 40-50 °C for 6 hours to form the crude 1,3-dimethyl-1H-pyrazole-5-ethyl formate.

- Purification: The crude product is concentrated under reduced pressure and rectified to obtain the pure compound.

This process yields the pyrazole core with high purity and yield by controlling temperature, reagent ratios, and reaction times.

Reaction parameters and reagent ratios from the patent:

| Reagent | Ratio (to diethyl oxalate) | Notes |

|---|---|---|

| Ethanol | 6-9 times | Solvent and reactant |

| Sodium ethoxide | 0.45-0.5 times | Base catalyst |

| Acetone | 0.42-0.45 times | Reactant |

| Water (post-treatment) | 17-22 times | For work-up |

| Dichloromethane (extraction) | 8-12 times | Purification solvent |

This intermediate (ethyl ester) can be further transformed to introduce the propan-1-amine side chain.

Introduction of the Propan-1-amine Side Chain

The compound this compound can be synthesized by nucleophilic substitution or coupling reactions involving pyrazole derivatives bearing suitable leaving groups or reactive functionalities at the 5-position.

One documented synthetic approach involves:

- Reacting 1,3-dimethylpyrazole derivatives with 3-halopropan-1-amines or their protected forms.

- Alternatively, coupling pyrazole hydroxide or oxy derivatives with 3-aminopropanol derivatives followed by amine functional group manipulations.

According to Vulcanchem (2024), the synthesis of 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]propan-1-amine involves the reaction of 1,3-dimethylpyrazole hydroxide or its derivatives with 3-aminopropyl reagents, suggesting nucleophilic substitution at the pyrazole 5-position oxygen to introduce the propan-1-amine moiety.

Alternative Synthetic Strategies from Literature

Literature on 5-aminopyrazoles synthesis (Beilstein Journal of Organic Chemistry, 2011) provides insights into pyrazole ring construction via hydrazine addition to α-cyano or keto precursors, followed by cyclization. This approach can be adapted for 1,3-dimethyl substitution and subsequent functionalization at position 5 with aminoalkyl chains.

Reaction Conditions and Optimization

Temperature Control

- Maintaining low temperatures (below 15 °C) during initial mixing and addition steps is critical to control reaction rates and suppress side reactions.

- Heating to moderate temperatures (40-50 °C) is used to complete cyclization and condensation steps.

Reagent Ratios and pH

- Precise molar ratios of reagents (e.g., methylhydrazine 1.5-1.6 times the intermediate) improve conversion efficiency.

- pH control (pH 2-3 adjusted with acetic acid) during early steps enhances selectivity and yield.

Purification Techniques

- Concentration under reduced pressure and vacuum rectification are employed to isolate high-purity intermediates.

- Extraction with dichloromethane and aqueous washes remove impurities effectively.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1 | Diethyl oxalate + ethanol + sodium ethoxide + acetone, <15 °C, 24 h | Formation of intermediate ester | Temperature control critical |

| 2 | Intermediate + DMF + methylhydrazine, 5-15 °C, then 40-50 °C, 6 h | Cyclization to 1,3-dimethyl-1H-pyrazole-5-ethyl formate | Methylhydrazine excess for completion |

| 3 | Concentration under reduced pressure + rectification | Purification of pyrazole intermediate | Vacuum distillation for purity |

| 4 | Nucleophilic substitution with 3-aminopropyl derivatives | Introduction of propan-1-amine side chain | Reaction conditions vary by substrate |

Research Findings and Analysis

- The patented synthetic method (CN112279812A) provides a robust, scalable route to the pyrazole intermediate with improved yield and purity by controlling temperature and reagent feed sequence.

- The use of sodium ethoxide as a base and diethyl oxalate as a starting material is effective for constructing the pyrazole ring system.

- The subsequent amination step to introduce the propan-1-amine side chain can be achieved via nucleophilic substitution on pyrazole oxy derivatives, as indicated by Vulcanchem's synthesis of related compounds.

- Literature on 5-aminopyrazoles confirms the feasibility of hydrazine-based cyclizations and functional group transformations to access substituted pyrazoles with aminoalkyl chains.

- Safety considerations include handling methylhydrazine and controlling reaction exotherms, as well as purification steps to remove residual solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

The position and nature of substituents on the pyrazole ring significantly influence physicochemical and biological properties.

Key Observations :

Impact of the Amine Chain

The propan-1-amine chain contributes to solubility and hydrogen-bonding capacity. Variations in chain length and substitution alter these properties.

Key Observations :

Q & A

Q. What are the optimal synthetic routes for 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-amine, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via alkylation and amination of pyrazole precursors. A common approach involves:

- Step 1: Alkylation of 1,3-dimethylpyrazole using propan-1-amine derivatives under reflux in ethanol or acetonitrile .

- Step 2: Purification via column chromatography or recrystallization to isolate the amine product.

Optimization strategies include adjusting solvent polarity (ethanol for higher solubility vs. acetonitrile for faster kinetics) and temperature control (reflux at 80–100°C) to minimize side reactions. Yields can exceed 60% with strict stoichiometric ratios and inert atmosphere conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- 1H NMR: Expect signals at δ 2.1–2.5 ppm (methylene protons adjacent to the amine) and δ 6.2–6.5 ppm (pyrazole ring protons). The dimethyl groups on the pyrazole appear as singlets near δ 2.3–2.6 ppm .

- IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine and pyrazole moieties .

- Mass Spectrometry: A molecular ion peak at m/z 179 (C₉H₁₇N₃) with fragmentation patterns reflecting cleavage of the propane-amine chain .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Multiwfn enables electron density topology analysis (e.g., Laplacian of electron density at bond critical points) .

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on hydrogen bonding between the amine group and active-site residues .

Q. What strategies resolve discrepancies in crystallographic or spectroscopic data for derivatives?

- Crystallography: Refine structures using SHELXL with high-resolution data. Cross-validate with simulated powder XRD patterns to address twinning or disorder .

- Spectroscopy: Compare experimental NMR shifts with computed values (GIAO method) to confirm assignments. For conflicting IR data, analyze solvent effects on vibrational modes .

Q. How does the pyrazole substitution pattern influence electronic properties and reactivity?

- Electron-Withdrawing Groups (EWGs): Increase pyrazole ring electrophilicity, enhancing susceptibility to nucleophilic attack at the C-4 position.

- Electron-Donating Groups (EDGs): Stabilize the ring, favoring electrophilic substitution at C-5. Substituent effects can be quantified via Hammett constants (σ) or NBO charge analysis .

Q. What experimental approaches study interactions with biological targets?

- Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ, k𝒹) between the compound and immobilized receptors.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions. For cellular studies, use siRNA knockdown to confirm target specificity .

Q. How to design controlled experiments distinguishing pharmacological effects from off-target interactions?

Q. Critical considerations for reproducible synthesis and scaling?

- Purification: Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to remove trace impurities.

- Scale-Up: Maintain consistent stirring rates and cooling gradients to prevent exothermic side reactions. Purity >95% is achievable via gradient elution .

Q. Impact of solvent polarity and temperature on regioselectivity?

- Polar Solvents (DMF, DMSO): Stabilize transition states, favoring C-5 functionalization.

- Nonpolar Solvents (Toluene): Promote C-4 substitution due to reduced solvation of intermediates. Higher temperatures (100°C) accelerate kinetics but may reduce regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.